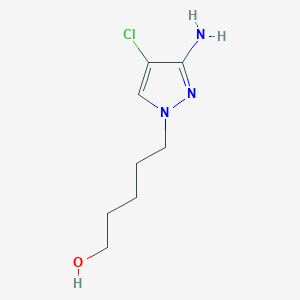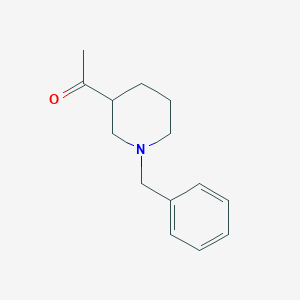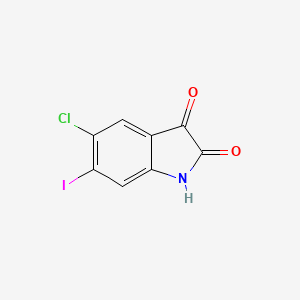
5-Chloro-6-iodoindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-iodoindoline-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound in organic chemistry. This compound is characterized by the presence of both chlorine and iodine atoms on the indoline ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodoindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the chlorination of indoline-2,3-dione followed by iodination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in industrial settings .
化学反応の分析
Types of Reactions
5-Chloro-6-iodoindoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different indoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce various indoline derivatives .
科学的研究の応用
5-Chloro-6-iodoindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-6-iodoindoline-2,3-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoindoline-2,3-dione: Lacks the chlorine atom, which affects its chemical properties and reactivity.
5-Bromo-6-iodoindoline-2,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
5-Chloro-6-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C8H3ClINO2 |
|---|---|
分子量 |
307.47 g/mol |
IUPAC名 |
5-chloro-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChIキー |
RGAZHQNHAZYKJL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)I)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


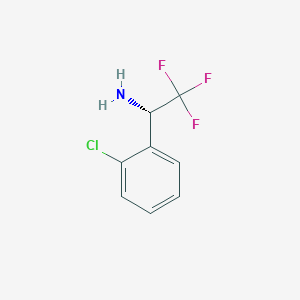
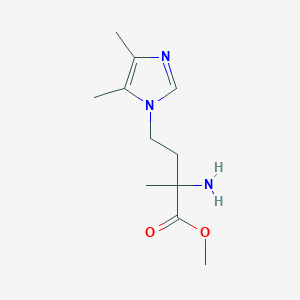

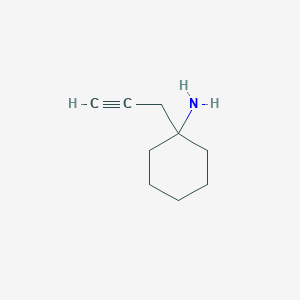
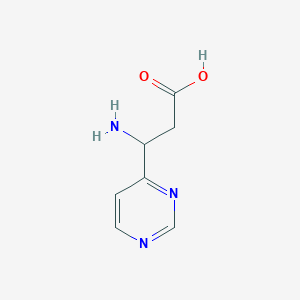
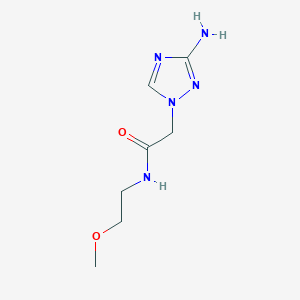


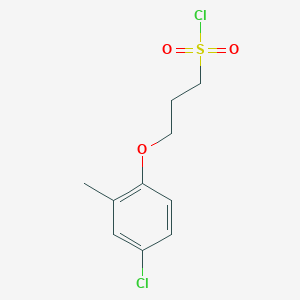
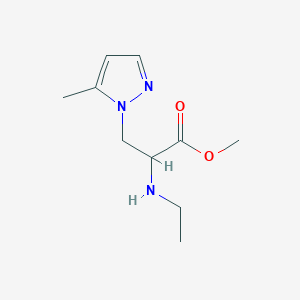
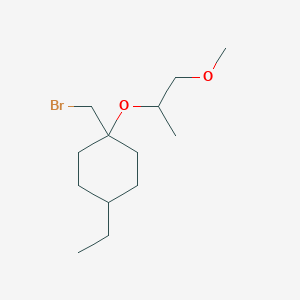
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
